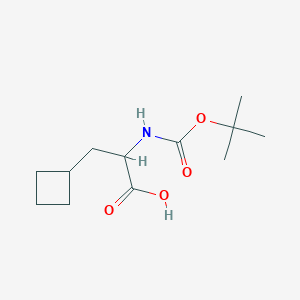

2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid

Übersicht

Beschreibung

Synthesis Analysis

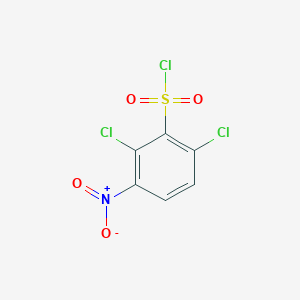

The synthesis of various stereoisomers of tert-butoxycarbonyl (Boc) amino acids has been a subject of interest in several studies. One such study successfully synthesized all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which is a related structure to 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid. The process involved adjusting reaction conditions to obtain either cis or trans acids and used optical resolution through diastereomeric salt formation or chromatography on a chiral stationary phase. Ab initio calculations provided insight into the cis selectivity observed in the initial synthesis step . Another study reported an enantioselective synthesis of a related compound, (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, starting from enantiomerically enriched precursors and utilizing a key reaction involving sulfuryl chloride . Additionally, an improved synthesis method for (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid was developed, which used milder and more selective conditions, including a classical salt resolution and an enzymatic approach .

Molecular Structure Analysis

The molecular structure and conformation of Boc amino acids have been extensively studied. For instance, the crystal and molecular structure of a derivative of 1-aminocyclopropanecarboxylic acid was determined by X-ray analysis. The molecule was found to have a Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond. The study also conducted a conformational analysis using molecular mechanics, which suggested that the molecule's conformation in the crystal state is significantly influenced by hydrogen bonding .

Chemical Reactions Analysis

The chemical reactions involving Boc amino acids are diverse and can lead to various derivatives. One study described the synthesis of an orthogonally protected boronic acid analog of aspartic acid, where the side chain carboxylic acid was replaced with a boronic acid moiety. This synthesis involved a key alkylation step and subsequent coupling with L-isoleucinamide using a mixed anhydride method .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc amino acids are influenced by their molecular structure and the presence of protective groups. The tert-butoxycarbonyl group is commonly used as a protective group for amines due to its stability and ease of removal under acidic conditions. The studies mentioned provide insights into the stability, conformational preferences, and reactivity of Boc amino acids, which are essential for their practical applications in peptide synthesis and medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

A key application of 2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid is in enantioselective synthesis. This process involves starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, with the key reaction being the direct preparation of a sulfate by diol treatment with sulfuryl chloride. This method avoids ruthenium-catalyzed sulfite oxidation, offering a practical and scalable approach for the synthesis of enantiomerically pure compounds (Alonso et al., 2005).

Polymorphism in Crystal Structures

The compound also shows significance in crystallography, particularly in its polymorphic forms. Studies have revealed that it crystallizes in two polymorphic forms, each with one molecule in the asymmetric unit. The molecular conformation in both polymorphs is essentially the same, with characteristic values of α-helical and mixed 3(10)- and α-helical conformations. This insight into the polymorphic nature and molecular conformation is crucial for understanding its crystalline properties (Gebreslasie et al., 2011).

Catalysis and Chemical Synthesis

In the field of catalysis and chemical synthesis, 2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid plays a significant role. It is used in the N-tert-butoxycarbonylation of amines using environmentally benign catalysts, offering an efficient and eco-friendly method for chemical synthesis. This process is notable for its lack of competitive side products, such as isocyanates and oxazolidinones, and for its ability to afford chemoselective yields (Heydari et al., 2007).

Potential in Anticancer Research

A new series of functionalized amino acid derivatives, including 2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid, have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. Some compounds in this series have shown interesting cytotoxicity in ovarian and oral cancers, highlighting their potential as new pharmacophores for anticancer agents (Kumar et al., 2009).

Peptide Bond Formation and Stereochemistry

This compound is also used in studying peptide bond formation and stereochemistry. The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, an analogue, significantly shortened known literature procedures for these unnatural amino acids. The ability to obtain either pure cis or trans acid and accomplish optical resolution through diastereomeric salt formation or chromatography on a chiral stationary phase is crucial in peptide research (Bakonyi et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKVEJHPQAZLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634979 | |

| Record name | N-(tert-Butoxycarbonyl)-3-cyclobutylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid | |

CAS RN |

565456-75-9 | |

| Record name | N-(tert-Butoxycarbonyl)-3-cyclobutylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

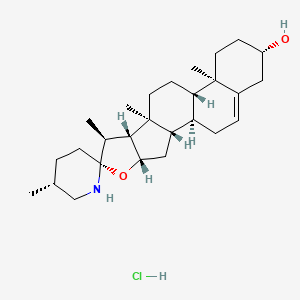

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)

![4,7-Dichlorothieno[2,3-d]pyridazine](/img/structure/B1323161.png)